molecular formula C8H11N3O3S B13947173 6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol

6-(Methylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-ol

Cat. No.: B13947173
M. Wt: 229.26 g/mol
InChI Key: FRWRWTAXERPQOK-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and minimize costs. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and scalability. The exact industrial processes are usually kept confidential by manufacturers.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[4,3-d]pyrimidine derivatives, such as:

  • 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
  • 5,6,7,8-tetrahydro-6-hydroxymethylpterin

Uniqueness

What sets 5,6,7,8-tetrahydro-6-(methylsulfonyl)-Pyrido[4,3-d]pyrimidin-2(1H)-one apart is its unique methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

6-methylsulfonyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-one

InChI

InChI=1S/C8H11N3O3S/c1-15(13,14)11-3-2-7-6(5-11)4-9-8(12)10-7/h4H,2-3,5H2,1H3,(H,9,10,12)

InChI Key

FRWRWTAXERPQOK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=NC(=O)N2

Origin of Product

United States

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